Tetramethyl Risedronate

Catalog No.
S859140
CAS No.
919355-29-6
M.F
C11H19NO7P2
M. Wt
339.221
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethyl Risedronate

CAS Number

919355-29-6

Product Name

Tetramethyl Risedronate

IUPAC Name

1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol

Molecular Formula

C11H19NO7P2

Molecular Weight

339.221

InChI

InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3

InChI Key

AXCRKMZJULTTJV-UHFFFAOYSA-N

SMILES

COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC

Synonyms

P,P’-[1-Hydroxy-2-(3-pyridinyl)ethylidene]bis-phosphonic Acid P,P,P’,P’-Tetramethyl Ester;

Synthesis and Characterization:

Tetramethyl Risedronate is a synthetic compound obtained by the methylation of Risedronic acid, a bisphosphonate medication used to treat and prevent osteoporosis. Research efforts have focused on developing efficient and scalable synthetic routes for Tetramethyl Risedronate, often utilizing various reaction conditions and catalysts. These studies contribute to the understanding of its production process and potential for wider applications. [, ]

Potential Therapeutic Applications:

Beyond its relation to Risedronic acid, Tetramethyl Risedronate itself has been explored for its potential therapeutic properties. Studies suggest its possible efficacy in treating various conditions, including:

  • Bone regeneration: Research indicates that Tetramethyl Risedronate might stimulate bone formation and promote healing in cases of bone defects or fractures. []
  • Cancer: Studies investigating the anti-tumor effects of Tetramethyl Risedronate are ongoing, with some evidence suggesting its potential to inhibit the growth and proliferation of certain cancer cells. []
  • Neurodegenerative diseases: Preliminary research suggests that Tetramethyl Risedronate might have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, further research is needed to confirm these findings. []

Material Science Applications:

Research also explores the potential of Tetramethyl Risedronate in material science applications. Its specific properties, such as its ability to bind to metal ions, make it a candidate material for:

  • Drug delivery systems: Tetramethyl Risedronate could potentially be used as a carrier molecule for targeted drug delivery, allowing for controlled release of medications. []
  • Biocompatible materials: Studies suggest that Tetramethyl Risedronate can be incorporated into biocompatible materials for various applications, such as bone implants or tissue engineering scaffolds. []

Tetramethyl Risedronate is a synthetic derivative of Risedronic Acid, a bisphosphonate compound primarily used for the treatment of osteoporosis and other bone-related conditions. With the chemical formula C11H19NO7P2C_{11}H_{19}NO_{7}P_{2} and a molecular weight of 339.22 g/mol, Tetramethyl Risedronate features modifications that enhance its pharmacological properties compared to its parent compound. This compound is characterized by the presence of four methyl groups attached to the nitrogen atoms, which significantly alters its biological activity and solubility profile .

As with most research chemicals, specific safety information on TMR might be limited. However, based on the presence of phosphonate groups, it is advisable to handle TMR with appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

Typical of bisphosphonates. These include:

  • Hydrolysis: In aqueous environments, Tetramethyl Risedronate can hydrolyze to form phosphonic acid derivatives.
  • Esterification: The presence of hydroxyl groups allows for esterification reactions with alcohols, which can modify its solubility and bioavailability.
  • Nucleophilic Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with altered pharmacological properties .

The biological activity of Tetramethyl Risedronate is primarily linked to its ability to inhibit osteoclast-mediated bone resorption. Like other bisphosphonates, it binds to hydroxyapatite in bone tissue, which leads to decreased osteoclast activity and promotes bone density. Studies suggest that Tetramethyl Risedronate exhibits enhanced potency compared to standard Risedronic Acid, potentially due to its structural modifications that improve binding affinity and bioactivity .

The synthesis of Tetramethyl Risedronate typically involves the following steps:

  • Formation of Phosphonic Acid Derivatives: Starting from simple phosphonic acids, various alkylation reactions are performed using methylating agents.
  • Condensation Reactions: The intermediate products undergo condensation with substituted acetic acids or other suitable reactants to form the bisphosphonate structure.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity suitable for research purposes .

Tetramethyl Risedronate has several applications in both research and potential therapeutic contexts:

  • Bone Health Research: It is used in studies investigating mechanisms of bone resorption and the development of osteoporosis treatments.
  • Drug Development: As a modified bisphosphonate, it serves as a lead compound for developing new anti-resorptive agents with improved efficacy and safety profiles.
  • Fluorescent Imaging: Derivatives of Tetramethyl Risedronate are being explored for use in imaging techniques due to their ability to bind selectively to bone tissues .

Interaction studies involving Tetramethyl Risedronate focus on its pharmacokinetics and pharmacodynamics when combined with other medications. Research indicates that it may interact with:

  • Calcium Supplements: Concurrent use may reduce the absorption of both calcium and Tetramethyl Risedronate.
  • Other Bisphosphonates: Co-administration can lead to cumulative effects on bone density but may also increase the risk of side effects.
  • Antibiotics: Certain antibiotics may alter the metabolism of Tetramethyl Risedronate, affecting its therapeutic efficacy .

Several compounds share structural similarities with Tetramethyl Risedronate, including:

Compound NameChemical FormulaUnique Features
Risedronic AcidC7H11NO7P2C_{7}H_{11}NO_{7}P_{2}Standard bisphosphonate used for osteoporosis
Alendronic AcidC4H12N2O7P2C_{4}H_{12}N_{2}O_{7}P_{2}Longer half-life; commonly prescribed for osteoporosis
Ibandronic AcidC9H12N1O7P2C_{9}H_{12}N_{1}O_{7}P_{2}Administered monthly; effective against cancer-related bone loss
Zoledronic AcidC5H10N2O7P2C_{5}H_{10}N_{2}O_{7}P_{2}Potent bisphosphonate; used for cancer-related conditions

Tetramethyl Risedronate stands out due to its enhanced solubility and potential increased potency against osteoclast activity compared to these compounds. The presence of multiple methyl groups not only alters its pharmacokinetic profile but also may influence its binding affinity for bone mineral compared to traditional bisphosphonates .

XLogP3

-1

Wikipedia

Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)

Dates

Modify: 2023-08-15

Explore Compound Types